NF340

Beschreibung

BenchChem offers high-quality NF340 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NF340 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C37H26N4Na4O15S4 |

|---|---|

Molekulargewicht |

986.8 g/mol |

IUPAC-Name |

tetrasodium;4-[[3-[[5-[(3,7-disulfonatonaphthalen-1-yl)carbamoyl]-2-methylphenyl]carbamoylamino]-4-methylbenzoyl]amino]naphthalene-2,6-disulfonate |

InChI |

InChI=1S/C37H30N4O15S4.4Na/c1-19-3-5-23(35(42)38-33-17-27(59(51,52)53)11-21-7-9-25(15-29(21)33)57(45,46)47)13-31(19)40-37(44)41-32-14-24(6-4-20(32)2)36(43)39-34-18-28(60(54,55)56)12-22-8-10-26(16-30(22)34)58(48,49)50;;;;/h3-18H,1-2H3,(H,38,42)(H,39,43)(H2,40,41,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4 |

InChI-Schlüssel |

SJMHXBFWMZYDBY-UHFFFAOYSA-J |

Kanonische SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=C3C=C(C=CC3=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)NC4=C(C=CC(=C4)C(=O)NC5=C6C=C(C=CC6=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+].[Na+].[Na+] |

Herkunft des Produkts |

United States |

The Core Mechanism of Action of NF340: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF340 is a potent and selective antagonist of the P2Y11 purinergic receptor, a G-protein coupled receptor (GPCR) activated by extracellular adenosine triphosphate (ATP).[1] As a competitive antagonist, NF340 directly competes with ATP for binding to the receptor, thereby inhibiting its activation and downstream signaling cascades.[1] This technical guide provides an in-depth exploration of the mechanism of action of NF340, including its molecular interactions, signaling pathways, and the experimental methodologies used for its characterization.

Mechanism of Action: Competitive Antagonism of the P2Y11 Receptor

The primary mechanism of action of NF340 is its competitive antagonism at the P2Y11 receptor. By binding to the ATP-binding site on the P2Y11 receptor, NF340 prevents the endogenous ligand, ATP, from activating the receptor.[1] This inhibition blocks the conformational changes in the receptor that are necessary to engage and activate downstream G-proteins.

The P2Y11 receptor is unique among P2Y receptors as it couples to both Gs and Gq alpha subunits of heterotrimeric G-proteins.[2][3] This dual coupling initiates two distinct signaling pathways:

-

Gs-protein-mediated pathway: Activation of the Gs subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, influencing processes such as gene expression and cellular metabolism.[2][4]

-

Gq-protein-mediated pathway: Activation of the Gq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[3] The resulting increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG regulate a wide array of cellular processes, including muscle contraction, neurotransmission, and inflammation.

By blocking the initial binding of ATP, NF340 effectively inhibits both of these signaling cascades, making it a valuable tool for studying the physiological and pathological roles of the P2Y11 receptor.

Quantitative Data: Potency and Selectivity of NF340

The efficacy of NF340 as a P2Y11 receptor antagonist is defined by its potency (the concentration required to produce a given level of inhibition) and its selectivity (its ability to bind to the intended target with high affinity while having low affinity for other receptors). The following table summarizes the reported potency and selectivity of NF340 for various purinergic receptors.

| Receptor Subtype | Species | Assay Type | Parameter | Value | Reference |

| P2Y11 | Human | Ca2+ Mobilization | pIC50 | 6.43 | [5] |

| P2Y11 | Human | cAMP Accumulation | pIC50 | 7.14 | [5] |

| P2Y1 | Human | Ca2+ Mobilization | % Inhibition @ 10 µM | < 10% | [6] |

| P2Y2 | Human | Ca2+ Mobilization | % Inhibition @ 10 µM | < 10% | [6] |

| P2Y4 | Human | Ca2+ Mobilization | % Inhibition @ 10 µM | < 10% | [6] |

| P2Y6 | Human | Ca2+ Mobilization | % Inhibition @ 10 µM | < 10% | [6] |

| P2Y12 | Human | - | - | >520-fold selectivity over P2Y11 | [5] |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the P2Y11 receptor signaling pathway and the inhibitory effect of NF340.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of receptor antagonists like NF340. Below are representative protocols for key experiments.

Radioligand Binding Assay for P2Y11 Receptor

This assay measures the ability of a test compound (e.g., NF340) to displace a radiolabeled ligand from the P2Y11 receptor.

1. Materials:

-

Membrane Preparation: Cell membranes expressing the human P2Y11 receptor (e.g., from transfected HEK293 cells).

-

Radioligand: [³H]-ATP or a suitable high-affinity P2Y11 radiolabeled agonist/antagonist.

-

Test Compound: NF340.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/B).

-

96-well Filter Plates.

2. Procedure:

-

Prepare serial dilutions of NF340 in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or a high concentration of a non-radiolabeled P2Y11 ligand (for non-specific binding) or NF340 dilution.

-

50 µL of radioligand at a concentration close to its Kd.

-

100 µL of P2Y11 receptor membrane preparation (typically 10-20 µg of protein).

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filter plate using a cell harvester.

-

Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and add scintillation cocktail to each well.

-

Quantify the radioactivity bound to the filters using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the NF340 concentration.

-

Determine the IC50 value (the concentration of NF340 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of NF340 to inhibit the increase in intracellular calcium concentration induced by a P2Y11 receptor agonist.

1. Materials:

-

Cell Line: A cell line endogenously or recombinantly expressing the human P2Y11 receptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive Fluorescent Dye: Fluo-4 AM or Fura-2 AM.

-

P2Y11 Agonist: ATP or a stable analog like ATPγS.

-

Test Compound: NF340.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Probenecid (to prevent dye leakage).

-

Black-walled, clear-bottom 96- or 384-well plates.

-

Fluorescence Plate Reader with automated liquid handling (e.g., FLIPR or FlexStation).

2. Procedure:

-

Seed the cells into the microplates and allow them to attach overnight.

-

Load the cells with the calcium-sensitive dye by incubating them in assay buffer containing the dye and probenecid for 45-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare serial dilutions of NF340 and the P2Y11 agonist in assay buffer.

-

Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.

-

Add the NF340 dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Add the P2Y11 agonist at a concentration that elicits a submaximal response (e.g., EC80).

-

Immediately measure the change in fluorescence intensity over time.

3. Data Analysis:

-

The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

-

Calculate the percentage of inhibition of the agonist-induced calcium response for each concentration of NF340.

-

Plot the percentage of inhibition against the logarithm of the NF340 concentration.

-

Determine the IC50 value by non-linear regression analysis.

In Vivo Model of Rheumatoid Arthritis

NF340 has been investigated for its potential therapeutic effects in inflammatory conditions such as rheumatoid arthritis. A common preclinical model for this disease is collagen-induced arthritis (CIA) in mice.

1. Animal Model:

-

Strain: DBA/1 mice are commonly used as they are highly susceptible to CIA.

-

Induction of Arthritis:

-

Primary immunization: Emulsify bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail.

-

Booster immunization: 21 days after the primary immunization, administer a second injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

-

2. Treatment Protocol:

-

Compound Administration: Once clinical signs of arthritis appear (typically around day 28-35), begin treatment with NF340. The route of administration (e.g., intraperitoneal, intravenous, or oral) and the dosage regimen would be determined based on pharmacokinetic studies. A vehicle control group should be included.

-

Duration of Treatment: Continue treatment for a specified period, for example, 14-21 days.

3. Outcome Measures:

-

Clinical Assessment: Monitor the mice daily for signs of arthritis and score the severity based on paw swelling and redness.

-

Histopathological Analysis: At the end of the study, collect joint tissues for histological examination to assess inflammation, cartilage destruction, and bone erosion.

-

Biomarker Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the serum or joint tissue homogenates using ELISA or other immunoassays.

Conclusion

NF340 serves as a critical research tool for elucidating the multifaceted roles of the P2Y11 receptor in health and disease. Its mechanism as a potent and selective competitive antagonist, coupled with a clear understanding of the downstream signaling pathways it modulates, allows for precise investigation of P2Y11-mediated physiological processes. The detailed experimental protocols provided herein offer a framework for the continued characterization of NF340 and the development of novel therapeutic agents targeting the P2Y11 receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. d-nb.info [d-nb.info]

- 4. The purinergic receptor P2Y11 choreographs the polarization, mitochondrial metabolism, and migration of T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Systematic P2Y receptor survey identifies P2Y11 as modulator of immune responses and virus replication in macrophages | The EMBO Journal [link.springer.com]

- 6. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

NF340 as a Selective P2Y11 Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The P2Y11 receptor, a unique G-protein coupled receptor (GPCR) activated by extracellular ATP, presents a compelling target for therapeutic intervention due to its distinct dual signaling through both Gq and Gs proteins. This guide provides a comprehensive technical overview of NF340, a potent and selective antagonist for the human P2Y11 receptor. We detail its mechanism of action, present its pharmacological data in a structured format, and provide methodologies for key experimental assays used in its characterization. Visual diagrams of the P2Y11 signaling pathway, experimental workflows, and the antagonist's selectivity profile are included to facilitate a deeper understanding for research and development applications.

Introduction: The P2Y11 Receptor

The P2Y family of purinergic receptors consists of eight distinct GPCRs that respond to extracellular nucleotides. Among these, the P2Y11 receptor is unique in its ability to couple to both Gq/11 and Gs proteins upon activation by agonists like ATP.[1][2][3] This dual coupling initiates two primary signaling cascades:

-

Gq/11 Pathway: Activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores.

-

Gs Pathway: Activation of adenylyl cyclase (AC), resulting in the production of cyclic adenosine monophosphate (cAMP).[3]

This complex signaling allows P2Y11 to modulate a wide range of physiological processes, particularly within the immune system, making it an attractive target for drug discovery.[3][4][5] The development of selective antagonists is crucial for elucidating its specific functions and therapeutic potential.

NF340: A Potent and Selective P2Y11 Antagonist

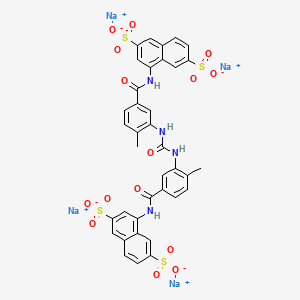

NF340 is a suramin analogue that has been identified as a potent and selective competitive antagonist of the P2Y11 receptor.[6] Its chemical name is 4,4'-(Carbonylbis(imino-3,1-(4-methyl-phenylene)carbonylimino))bis(naphthalene-2,6-disulfonic acid) tetrasodium salt.

Mechanism of Action

NF340 functions as a competitive antagonist, indicating that it reversibly binds to the same site as the endogenous agonist, ATP, without eliciting a response. This action blocks the receptor from being activated. It is suggested that NF340 inhibits P2Y11 activity by directly interacting with the ATP-binding amino acid residues on the receptor.[6]

Pharmacological Profile

The efficacy and selectivity of NF340 have been characterized using cellular assays that measure the downstream signaling of both Gq and Gs pathways.

Potency Data

The potency of NF340 is typically quantified using pIC50 (the negative logarithm of the half-maximal inhibitory concentration) or pA2 values, which represent the negative logarithm of the antagonist's dissociation constant. A higher pA2 value indicates greater antagonist potency.

| Parameter | Assay Type | Agonist | Value | Reference |

| pIC50 | Ca²+ Mobilization | ATPγS | 6.43 | [4] |

| pIC50 | cAMP Accumulation | ATPγS | 7.14 | [4] |

| pA2 | Not Specified | Not Specified | 8.02 | [7] |

Selectivity Profile

A key attribute of NF340 is its high selectivity for the P2Y11 receptor over other human P2Y subtypes. This selectivity is critical for its use as a precise pharmacological tool.

| Receptor Subtype | Antagonist Activity (Ki or % Inhibition) | Fold Selectivity (vs. P2Y11) | Reference |

| P2Y11 | pIC50 ≈ 6.4 - 7.1 | - | [4] |

| P2Y1 | Ki > 10 µM (<10% inhibition at 10 µM) | >520-fold | [4][7] |

| P2Y2 | Ki > 10 µM (<10% inhibition at 10 µM) | >520-fold | [4][7] |

| P2Y4 | Ki > 10 µM (<10% inhibition at 10 µM) | >520-fold | [4][7] |

| P2Y6 | Ki > 10 µM (<10% inhibition at 10 µM) | >520-fold | [4][7] |

| P2Y12 | Ki > 10 µM (<10% inhibition at 10 µM) | >520-fold | [4][7] |

Note: While highly selective against the tested P2Y receptors, it is recommended to assess its effects on other purinergic receptors (e.g., P2X subtypes) in specific experimental systems, as comprehensive screening data is limited.[2]

Key Experimental Protocols

The characterization of NF340 relies on functional cell-based assays that can quantify the activation of Gq and Gs signaling pathways. Below are detailed methodologies for these key experiments.

Protocol: Calcium Mobilization Assay (Gq Pathway)

This assay measures changes in intracellular calcium concentration following receptor activation. It is used to determine the inhibitory effect of NF340 on the Gq-mediated signaling of P2Y11.

-

Cell Culture and Plating:

-

Culture a suitable host cell line (e.g., HEK293T, 1321N1) stably or transiently expressing the human P2Y11 receptor.[8][9]

-

Seed the cells into black-walled, clear-bottom 96- or 384-well microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate for 24 hours.

-

-

Fluorescent Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, FLIPR Calcium 6) in a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[10][11] Probenecid may be included to prevent dye leakage.

-

Remove the culture medium from the wells and add the dye loading buffer.

-

Incubate the plate at 37°C for 60-90 minutes, followed by a 15-30 minute incubation at room temperature to allow for de-esterification of the dye.[8][10]

-

-

Antagonist Incubation:

-

Prepare serial dilutions of NF340 (the antagonist) at concentrations typically 10-fold higher than the final desired concentration.

-

Add the NF340 dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO in buffer).

-

Incubate the plate at room temperature for 15-30 minutes.

-

-

Agonist Stimulation and Signal Detection:

-

Prepare a P2Y11 agonist solution (e.g., ATPγS) at a concentration that elicits a submaximal response (EC80) for IC50 determination.

-

Place the cell plate into a fluorescence imaging plate reader (e.g., FLIPR, FlexStation).

-

Establish a stable baseline fluorescence reading for several seconds.

-

Use the instrument's integrated liquid handler to add the agonist to all wells simultaneously and immediately begin kinetic fluorescence reading (e.g., every 1-2 seconds for 2-3 minutes).[12]

-

-

Data Analysis:

-

The change in fluorescence (peak signal minus baseline) is proportional to the increase in intracellular calcium.

-

Normalize the response in antagonist-treated wells to the vehicle control response (0% inhibition) and a no-agonist control (100% inhibition).

-

Plot the normalized response against the logarithm of the NF340 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol: cAMP Accumulation Assay (Gs Pathway)

This assay quantifies the level of intracellular cAMP produced upon Gs-pathway activation. It is typically a competitive immunoassay format.

-

Cell Culture and Plating:

-

Culture cells expressing the P2Y11 receptor as described in section 4.1.

-

Seed the cells into a suitable microplate (e.g., 96- or 384-well) and incubate for 24 hours.

-

-

Assay Procedure:

-

Remove the culture medium and replace it with a stimulation buffer (e.g., HBSS with HEPES). The buffer should contain a phosphodiesterase (PDE) inhibitor, such as 0.5 mM IBMX, to prevent the degradation of newly synthesized cAMP.[13][14]

-

Add serial dilutions of NF340 to the wells, followed by incubation at room temperature for 15-30 minutes.

-

Add a P2Y11 agonist (e.g., ATPγS) at its EC80 concentration to stimulate the Gs pathway. Alternatively, for Gi-coupled receptors, cells are first stimulated with forskolin to raise cAMP levels before adding the agonist.[15]

-

Incubate for a predetermined stimulation time (e.g., 30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells by adding the lysis buffer provided in a commercial cAMP detection kit (e.g., HTRF, AlphaScreen, ELISA).[13][14]

-

Add the detection reagents. These typically include a labeled cAMP tracer and a specific anti-cAMP antibody. The endogenous cAMP produced by the cells competes with the tracer for antibody binding.[15]

-

Incubate as per the kit manufacturer's instructions to allow the competitive binding reaction to reach equilibrium.

-

-

Signal Measurement and Data Analysis:

-

Read the plate using a microplate reader compatible with the detection technology (e.g., HTRF or AlphaScreen reader). The signal generated is inversely proportional to the amount of cAMP in the well.[13]

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw signal from the experimental wells to cAMP concentrations using the standard curve.

-

Normalize the data and plot against the logarithm of NF340 concentration to calculate the IC50 value as described in section 4.1.5.

-

Visualized Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the P2Y11 signaling pathway, a typical antagonist screening workflow, and the selectivity profile of NF340.

Caption: P2Y11 receptor dual signaling cascade.

Caption: Workflow for a calcium mobilization antagonist assay.

Caption: Selectivity profile of NF340 for P2Y11.

Conclusion

NF340 stands out as a critical pharmacological tool for investigating the physiological and pathological roles of the P2Y11 receptor. Its high potency and, most importantly, its selectivity over other P2Y subtypes, allow for precise inhibition of P2Y11-mediated signaling. The experimental protocols and data presented in this guide offer a foundational resource for scientists aiming to utilize NF340 in their research, from basic characterization of cellular pathways to high-throughput screening campaigns for novel therapeutics targeting this unique purinergic receptor.

References

- 1. The human G protein‐coupled ATP receptor P2Y11 is a target for anti‐inflammatory strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The human G protein-coupled ATP receptor P2Y11 is a target for anti-inflammatory strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The Human G Protein-Coupled ATP Receptor P2Y11 Is Associated With IL-10 Driven Macrophage Differentiation [frontiersin.org]

- 4. The purinergic receptor P2Y11 choreographs the polarization, mitochondrial metabolism, and migration of T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. P2RY11 purinergic receptor P2Y11 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological characterization of the human P2Y11 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optimized Workflows for Calcium Mobilization Assays on SpectraMax iD3/iD5 Readers [moleculardevices.com]

- 11. benchchem.com [benchchem.com]

- 12. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 13. resources.revvity.com [resources.revvity.com]

- 14. resources.revvity.com [resources.revvity.com]

- 15. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

The Discovery and Development of NF340: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NF340 is a potent and selective competitive antagonist of the P2X1 purinergic receptor, an ATP-gated ion channel implicated in a variety of physiological processes, including smooth muscle contraction, platelet aggregation, and inflammation. Developed as a derivative of the broad-spectrum P2 receptor antagonist suramin, NF340 exhibits significantly enhanced selectivity for the P2X1 subtype, making it an invaluable tool for pharmacological research and a potential lead compound for therapeutic development. This technical guide provides a comprehensive overview of the discovery, mechanism of action, pharmacological profile, and key experimental methodologies associated with NF340.

Discovery and Synthesis

The development of NF340 arose from efforts to improve the subtype selectivity of suramin, a polysulfonated naphthylurea that inhibits a wide range of P2 receptors.[1][2] The strategy involved the synthesis of suramin derivatives with modified structures to enhance interactions with the specific amino acid residues of the target receptor.[1] NF340, chemically known as 4,4′-(Carbonylbis(imino-3,1-(4-methyl-phenylene)carbonylimino))bis(naphthalene-2,6-disulfonic acid) tetrasodium salt, emerged from these studies as a highly potent and selective P2X1 receptor antagonist.[3][4]

While a detailed, step-by-step synthesis protocol is not publicly available, the general approach to creating suramin analogues involves modifying the linker and terminal aromatic moieties of the parent suramin molecule.

Mechanism of Action

NF340 functions as a competitive antagonist at the P2X1 receptor.[3] Structural studies, including cryogenic electron microscopy (cryo-EM), have elucidated that NF340 binds to the ATP-binding site of the P2X1 receptor.[2] By occupying this orthosteric site, NF340 directly blocks the binding of the endogenous agonist, ATP, thereby preventing the conformational changes required for ion channel opening and subsequent cation influx (Na⁺ and Ca²⁺).[5][6] The high affinity and selectivity of NF340 for the P2X1 receptor are attributed to specific interactions with positively charged amino acid residues within the receptor's extracellular domain.[1]

P2X1 Receptor Signaling Pathway and Inhibition by NF340

The following diagram illustrates the canonical signaling pathway of the P2X1 receptor and the point of inhibition by NF340.

Quantitative Pharmacological Data

NF340 exhibits high potency for the P2X1 receptor with excellent selectivity over other P2X and P2Y receptor subtypes. The following table summarizes the inhibitory potency (IC50) of NF340 against various purinergic receptors.

| Receptor Subtype | Host System | Agonist Concentration | NF340 IC50 | Fold Selectivity (vs. hP2X1) | Reference |

| human P2X1 | Xenopus oocytes | 10 µM ATP (EC90) | ~1 nM | - | [3] |

| rat P2X1 | N/A | N/A | 0.28 nM | ~3.6 | N/A |

| human P2X2 | Xenopus oocytes | 30 µM ATP (EC90) | ~1.5 µM | ~1500 | [3] |

| rat P2X1/5 | N/A | N/A | 0.69 nM | ~1.4 | N/A |

| rat P2X2/3 | N/A | N/A | 120 nM | ~120 | [3] |

| human P2Y11 | N/A | N/A | Antagonist activity reported | N/A | [2] |

Experimental Protocols

The characterization of NF340 and other P2X1 receptor antagonists typically involves electrophysiological and fluorescence-based assays.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is widely used for the functional characterization of ion channels expressed in a heterologous system.

Methodology:

-

Oocyte Preparation and Receptor Expression:

-

Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

-

Inject oocytes with cRNA encoding the human P2X1 receptor.

-

Incubate the oocytes for 2-5 days at 16-18°C in ND96 solution supplemented with antibiotics to allow for receptor expression.[3]

-

-

Solutions:

-

ND96 Solution (in mM): 96 NaCl, 2 KCl, 1 MgCl₂, 1.8 CaCl₂, 5 HEPES. Adjust pH to 7.5 with NaOH.

-

Electrode Filling Solution: 3 M KCl.

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber and perfuse with ND96 solution.

-

Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.

-

Voltage-clamp the oocyte at a holding potential of -60 mV.

-

Apply ATP (at its EC90 concentration) to activate P2X1 receptors and record the inward current.

-

To determine the IC50 of NF340, co-apply varying concentrations of NF340 with the fixed concentration of ATP and measure the inhibition of the current.

-

Whole-Cell Patch Clamp in Mammalian Cells

This method allows for the recording of ion channel activity in a more native cellular environment.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable mammalian cell line (e.g., HEK293) in appropriate media.

-

Transfect the cells with a plasmid containing the cDNA for the human P2X1 receptor. Cells may also be co-transfected with a fluorescent marker (e.g., GFP) to identify successfully transfected cells.

-

-

Solutions:

-

External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 145 KCl, 10 HEPES, 10 EGTA, 2 Mg-ATP. Adjust pH to 7.2 with KOH.[3]

-

-

Electrophysiological Recording:

-

Place a coverslip with transfected cells in a recording chamber on an inverted microscope and perfuse with the external solution.

-

Approach a cell with a glass micropipette (3-5 MΩ resistance) filled with the internal solution.

-

Form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane (giga-seal).

-

Rupture the cell membrane within the pipette to achieve the whole-cell configuration.

-

Hold the cell at a potential of -60 mV.

-

Record baseline current and then apply ATP to activate P2X1 receptors.

-

Assess the inhibitory effect of NF340 by co-application with ATP.

-

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the electrophysiological characterization of NF340.

Conclusion

NF340 represents a significant advancement in the field of purinergic signaling research. Its high potency and selectivity for the P2X1 receptor have enabled more precise investigations into the physiological and pathophysiological roles of this ion channel. The detailed experimental protocols and understanding of its mechanism of action provide a solid foundation for its use as a pharmacological tool and as a starting point for the design of novel therapeutics targeting P2X1-mediated conditions.

References

- 1. Molecular basis of selective antagonism of the P2X1 receptor for ATP by NF449 and suramin: contribution of basic amino acids in the cysteine-rich loop - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 100 Years of Suramin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and synthesis of a novel and selective drug-like P2X(1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel Suramin Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, structure-activity relationships and biological evaluation of benzimidazole derived sulfonylurea analogues as a new class of antagonists of P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Purinergic Antagonist NF340

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of NF340, a notable antagonist of purinergic receptors. The information is intended for researchers, scientists, and professionals involved in drug development and cellular signaling research.

Chemical Identity and Physicochemical Properties of NF340

NF340 is a synthetic, polysulfonated organic molecule. Its complex structure contributes to its specific interactions with purinergic receptors.

IUPAC Name: tetrasodium;4-[[3-[[5-[(3,7-disulfonatonaphthalen-1-yl)carbamoyl]-2-methylphenyl]carbamoylamino]-4-methylbenzoyl]amino]naphthalene-2,6-disulfonate

Alternate Name: 4,4′-(Carbonylbis(imino-3,1-(4-methyl-phenylene)carbonylimino))bis(naphthalene-2,6-disulfonic acid) tetrasodium salt[1]

CAS Number: 202982-98-7[1]

The key chemical and physicochemical properties of NF340 are summarized in the table below. These properties highlight its high polarity and water solubility, which are characteristic of suramin-derived compounds.

| Property | Value | Reference |

| Molecular Formula | C₃₇H₂₆N₄O₁₅S₄·4Na | [1] |

| Molecular Weight | 986.84 g/mol | [1] |

| Calculated Molecular Weight | 985.99 g/mol | |

| Purity | ≥95% | [1] |

| Hydrogen Bond Acceptors | 19 | |

| Hydrogen Bond Donors | 4 | |

| Rotatable Bonds | 18 | |

| Topological Polar Surface Area | 306.33 Ų | |

| XLogP | 1.78 |

Pharmacological Profile and Mechanism of Action

NF340 is recognized as a potent antagonist for specific subtypes of purinergic receptors, primarily the P2X1 and P2Y11 receptors.

Antagonism of the P2X1 Receptor

The P2X1 receptor is an ATP-gated cation channel that plays a crucial role in various physiological processes, including smooth muscle contraction and platelet aggregation.[2] Upon binding of extracellular ATP, the P2X1 receptor channel opens, allowing the influx of cations like Ca²⁺ and Na⁺. This influx leads to membrane depolarization and initiates downstream cellular responses.

NF340 acts as a competitive antagonist at the P2X1 receptor. It competes with the endogenous ligand, ATP, for the binding site on the receptor. By occupying the binding site, NF340 prevents ATP from activating the channel, thereby inhibiting the influx of cations and blocking the subsequent signaling cascade.

Antagonism of the P2Y11 Receptor

In addition to its action on P2X1 receptors, NF340 is also characterized as a potent and selective antagonist of the P2Y11 receptor.[3][4] The P2Y11 receptor is a G-protein-coupled receptor (GPCR) that, upon activation by ATP, couples to both Gs and Gq signaling pathways, leading to increases in both intracellular cAMP and Ca²⁺ levels. NF340's ability to block this receptor suggests its potential role in modulating immune responses and other processes mediated by P2Y11.

Quantitative Pharmacological Data

For comparative purposes, the table below presents the antagonist potencies of NF449 , a closely related and well-characterized P2X1 receptor antagonist. This data illustrates the typical potency and selectivity profile for this class of compounds.

Antagonist Profile of NF449 (for comparison)

| Receptor Subtype | Species | Assay System | Agonist Concentration | IC₅₀ | Reference |

| P2X₁ | Rat | N/A | N/A | 0.28 nM | |

| P2X₁₊₅ | Rat | N/A | N/A | 0.69 nM | |

| P2X₂₊₃ | Rat | N/A | N/A | 120 nM | |

| P2X₂ | Human | Xenopus oocytes | 30 µM ATP (EC₉₀) | ~1.5 µM | [2] |

| P2X₃ | Rat | N/A | N/A | 1.82 µM | |

| P2X₄ | Rat | N/A | N/A | >300 µM |

Key Experimental Methodologies

The pharmacological properties of NF340 can be characterized using several key experimental techniques. Below are detailed protocols for these assays.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to measure the ion flow through the P2X1 channel in response to ATP and its inhibition by NF340.

Objective: To determine the effect of NF340 on ATP-induced currents in cells expressing the P2X1 receptor.

Methodology:

-

Oocyte Preparation: Stage V-VI oocytes are harvested from Xenopus laevis and treated with collagenase to remove the follicular layer.

-

cRNA Injection: Oocytes are injected with cRNA encoding the human or rat P2X1 receptor and incubated for 2-5 days to allow for protein expression.[2]

-

Electrode Preparation: Glass microelectrodes are pulled to a resistance of 0.5-5 MΩ and filled with 3 M KCl.[2]

-

Recording:

-

An oocyte is placed in a recording chamber and perfused with a recording solution (e.g., ND96).

-

The oocyte is impaled with two electrodes: a voltage-sensing electrode and a current-injecting electrode.

-

The membrane potential is clamped at a holding potential, typically -60 mV.[2]

-

A stable baseline current is established.

-

-

Compound Application:

-

ATP at a concentration near its EC₅₀ is applied to elicit an inward current.

-

To determine the inhibitory effect, oocytes are pre-incubated with varying concentrations of NF340 for a set period before co-application with ATP.

-

-

Data Analysis: The reduction in the peak current amplitude in the presence of NF340 is measured. An IC₅₀ value is calculated by fitting the concentration-response data to a logistical equation.

Intracellular Calcium Influx Assay

This fluorescence-based assay measures changes in intracellular calcium concentration upon P2X1 receptor activation, providing a functional readout of receptor activity and its inhibition.

Objective: To quantify the potency of NF340 in inhibiting ATP-induced calcium influx.

Methodology:

-

Cell Preparation: Cells stably or transiently expressing the P2X1 receptor (e.g., HEK293 or CHO cells) are plated in 96- or 384-well black-walled, clear-bottom plates.

-

Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and incubated for 45-60 minutes at 37°C.[5]

-

Cell Washing: Cells are washed with an assay buffer (e.g., HBSS) to remove extracellular dye.[5]

-

Compound Incubation: Cells are incubated with varying concentrations of NF340 or a vehicle control for 15-30 minutes.[5]

-

Fluorescence Measurement: The plate is placed in a fluorescence microplate reader (e.g., FLIPR or FlexStation).

-

A baseline fluorescence reading is taken for 30-60 seconds.

-

An ATP solution is injected into the wells to stimulate the P2X1 receptors.

-

The fluorescence intensity is measured kinetically for several minutes to capture the peak calcium response.[5]

-

-

Data Analysis: The peak fluorescence response in the presence of NF340 is normalized to the response with vehicle control. The resulting data is used to generate a concentration-response curve and calculate the IC₅₀ value.

Radioligand Binding Assay

This assay directly measures the binding of ligands to the receptor, allowing for the determination of binding affinity (Kᵢ) of unlabeled compounds like NF340 through competition with a radiolabeled ligand.

Objective: To determine the binding affinity (Kᵢ) of NF340 for the P2X1 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the P2X1 receptor by homogenization followed by centrifugation to isolate the membrane fraction.[1]

-

Assay Setup: In a 96-well plate, the following are combined in a final assay buffer:

-

The membrane preparation (3-120 µg of protein).[1]

-

A fixed concentration of a suitable radioligand (e.g., [³H]-α,β-methylene ATP).

-

Varying concentrations of the unlabeled competitor, NF340.

-

For determining non-specific binding, a high concentration of a known P2X1 antagonist is used instead of NF340.

-

-

Incubation: The plate is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to reach binding equilibrium.[1]

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters), which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.[1]

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[1]

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data is then used to generate a competition binding curve, from which the IC₅₀ value is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[1]

Conclusion

NF340 is a valuable chemical tool for studying purinergic signaling. Its dual antagonistic activity at P2X1 and P2Y11 receptors provides a unique profile for dissecting the roles of these receptors in various physiological and pathophysiological contexts. The methodologies outlined in this guide provide a framework for the detailed characterization of NF340 and other similar compounds, aiding in the advancement of purinergic receptor research and drug discovery.

References

The Role of P2Y11 Receptors in Rheumatoid Arthritis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rheumatoid Arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. Emerging evidence implicates purinergic signaling, particularly the P2Y11 receptor, as a significant contributor to the inflammatory milieu within the RA synovium. This technical guide provides an in-depth analysis of the role of the P2Y11 receptor in RA, consolidating current research on its expression, signaling pathways, and potential as a therapeutic target. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and treatment of RA.

Introduction to P2Y11 Receptors

The P2Y11 receptor is a G-protein coupled receptor (GPCR) activated by extracellular adenosine triphosphate (ATP). A distinguishing feature of the P2Y11 receptor is its dual coupling to both Gs and Gq signaling pathways. This allows for the simultaneous activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), and phospholipase C, which results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium (Ca2+) concentrations. The P2Y11 receptor is expressed on various immune cells, including T lymphocytes and macrophages, and plays a crucial role in modulating inflammatory responses. Notably, there is no murine ortholog for the human P2Y11 receptor, which has necessitated the use of human cells and tissues or animal models expressing the human receptor for its study.

P2Y11 Receptor Expression and Ligand Availability in Rheumatoid Arthritis

The inflammatory microenvironment of the rheumatoid joint is characterized by elevated levels of extracellular ATP, the primary endogenous ligand for the P2Y11 receptor. This increase in extracellular ATP is a consequence of cell stress and death within the inflamed synovium.

Studies have demonstrated a significant upregulation of P2Y11 receptor expression in the fibroblast-like synoviocytes (FLS) of RA patients compared to healthy individuals. This heightened expression, in the presence of increased ATP, suggests a prominent role for P2Y11 signaling in the pathology of RA.

Signaling Pathways of the P2Y11 Receptor in Rheumatoid Arthritis

In the context of RA, the activation of P2Y11 receptors on synovial cells, particularly FLS, contributes to the pro-inflammatory environment. The dual signaling capacity of P2Y11 is central to its function in this disease.

Pro-inflammatory Signaling in Fibroblast-Like Synoviocytes

Upon activation by ATP, the P2Y11 receptor on RA FLS initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB, a master regulator of inflammation. This process is believed to be a key driver of the persistent inflammation observed in RA. The signaling pathway involves the following key steps:

-

ATP Binding: Extracellular ATP binds to the P2Y11 receptor on the surface of FLS.

-

Gq and Gs Protein Activation: The receptor activates both Gq and Gs proteins.

-

Downstream Cascades:

-

Gq Pathway: Activation of phospholipase C leads to the production of IP3 and DAG. IP3 triggers the release of Ca2+ from intracellular stores, and DAG activates protein kinase C (PKC).

-

Gs Pathway: Activation of adenylyl cyclase results in the production of cAMP and subsequent activation of protein kinase A (PKA).

-

-

NF-κB Activation: The convergence of these pathways leads to the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB. This allows the p65 subunit of NF-κB to translocate to the nucleus.

-

Gene Transcription: Nuclear p65 initiates the transcription of pro-inflammatory genes, including those for TNF-α and IL-6.

The following Graphviz diagram illustrates this pro-inflammatory signaling pathway:

Caption: P2Y11 receptor signaling cascade in RA synovial fibroblasts.

Role in Other Immune Cells

While the role of P2Y11 in RA FLS is becoming clearer, its function in other immune cells within the synovium, such as macrophages and T cells, is also of significant interest. In these cells, P2Y11 signaling can have immunomodulatory effects that may either exacerbate or ameliorate inflammation depending on the specific context and cellular microenvironment.

Data Presentation: Preclinical Evidence

Preclinical studies using animal models of RA have provided crucial insights into the therapeutic potential of targeting the P2Y11 receptor. The following tables summarize quantitative data from a study investigating the effects of the P2Y11 receptor antagonist, NF340, in a rat model of collagen-induced arthritis (CIA).

Table 1: Effect of NF340 on Clinical Parameters in a Rat Model of RA

| Treatment Group | Arthritic Score | Paw Swelling (mm) | Paw Withdrawal Latency (s) |

| Control | 0.0 ± 0.0 | 1.5 ± 0.2 | 12.1 ± 1.1 |

| RA Model | 3.8 ± 0.4 | 4.2 ± 0.5 | 4.3 ± 0.6 |

| RA Model + NF340 (10 mg/kg) | 1.2 ± 0.2 | 2.1 ± 0.3 | 9.8 ± 0.9 |

| RA Model + NF340 (30 mg/kg) | 0.8 ± 0.1 | 1.8 ± 0.2 | 11.2 ± 1.0 |

| p < 0.05 compared to RA Model group |

Table 2: Effect of NF340 on Pro-inflammatory Cytokines in Synovial Fluid

| Treatment Group | IL-1β (pg/mL) | TNF-α (pg/mL) | IFN-γ (pg/mL) |

| Control | 25.4 ± 3.1 | 30.1 ± 4.2 | 15.2 ± 2.0 |

| RA Model | 112.8 ± 12.5 | 155.6 ± 15.8 | 88.4 ± 9.1 |

| RA Model + NF340 (30 mg/kg) | 45.2 ± 5.3 | 62.3 ± 7.1 | 35.7 ± 4.2* |

| p < 0.05 compared to RA Model group |

Table 3: Effect of NF340 on Humoral and Cellular Immunity

| Treatment Group | Anti-Type II Collagen Antibodies (OD) | T-cell Proliferation (Stimulation Index) |

| Control | 0.12 ± 0.02 | 1.1 ± 0.1 |

| RA Model | 0.88 ± 0.09 | 3.9 ± 0.4 |

| RA Model + NF340 (30 mg/kg) | 0.35 ± 0.04 | 1.8 ± 0.2 |

| p < 0.05 compared to RA Model group |

Experimental Protocols

This section provides a detailed methodology for a key experiment cited in this guide: the induction of collagen-induced arthritis (CIA) in rats and subsequent treatment with a P2Y11 antagonist.

Collagen-Induced Arthritis (CIA) Rat Model

The CIA model is a widely used preclinical model of rheumatoid arthritis.

-

Animals: Male Wistar rats (8-10 weeks old).

-

Induction of Arthritis:

-

Bovine type II collagen is dissolved in 0.05 M acetic acid to a concentration of 2 mg/mL.

-

An emulsion is prepared by mixing the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA).

-

On day 0, rats are immunized by intradermal injection of 100 µL of the emulsion at the base of the tail.

-

A booster injection of 100 µL of collagen in Incomplete Freund's Adjuvant (IFA) is administered on day 7.

-

-

Assessment of Arthritis:

-

The severity of arthritis is scored on a scale of 0-4 for each paw, with a maximum score of 16 per animal.

-

Paw swelling is measured using a plethysmometer.

-

Pain sensitivity is assessed by measuring paw withdrawal latency to a thermal stimulus.

-

The following diagram outlines the experimental workflow for the CIA model and treatment:

Caption: Experimental workflow for the collagen-induced arthritis model.

Conclusion and Future Directions

The P2Y11 receptor has emerged as a promising therapeutic target in rheumatoid arthritis. Its upregulation in the inflamed synovium and its role in driving pro-inflammatory signaling pathways in FLS provide a strong rationale for the development of P2Y11-targeted therapies. Preclinical data demonstrating the efficacy of a P2Y11 antagonist in a rodent model of RA further supports this approach.

Future research should focus on:

-

A more detailed characterization of P2Y11 receptor expression and function in different immune cell subsets within the human RA synovium.

-

Elucidation of the intricate crosstalk between the Gq and Gs signaling pathways downstream of P2Y11 activation in RA.

-

The development of highly selective and potent P2Y11 receptor antagonists and their evaluation in advanced preclinical models and ultimately, in human clinical trials.

A deeper understanding of the role of P2Y11 in RA will undoubtedly pave the way for novel and effective therapeutic strategies for this debilitating disease.

An In-depth Technical Guide to NF340 for Studying Purinergic Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Extracellular nucleotides, such as adenosine triphosphate (ATP), are critical signaling molecules that mediate a vast array of physiological processes through purinergic receptors. The P2X receptor family, a group of ligand-gated ion channels, responds directly to extracellular ATP. Among these, the P2X1 receptor is distinguished by its rapid activation and desensitization kinetics, playing pivotal roles in platelet aggregation, smooth muscle contraction, and inflammation. Understanding the function of the P2X1 receptor is crucial for elucidating its role in pathophysiology and for developing novel therapeutics. NF340 is a synthetic, competitive antagonist of the P2X1 receptor, serving as an essential pharmacological tool for its study. This guide provides a comprehensive overview of NF340, its mechanism of action, quantitative pharmacological data, and detailed protocols for its application in studying purinergic signaling.

Introduction to Purinergic Signaling and the P2X1 Receptor

Purinergic signaling encompasses the release of purines and pyrimidines into the extracellular space and their subsequent action on specific cell surface receptors. These receptors are broadly divided into P1 receptors (activated by adenosine) and P2 receptors (activated by nucleotides like ATP and ADP). The P2 receptor family is further subdivided into P2Y G protein-coupled receptors and P2X ligand-gated ion channels.[1]

There are seven subtypes of P2X receptors (P2X1-7) which assemble as homo- or heterotrimeric channels.[1][2] Upon binding ATP, these channels open, allowing the influx of cations, primarily Na⁺ and Ca²⁺. This cation influx leads to membrane depolarization and the initiation of various downstream signaling cascades. The P2X1 receptor is characterized by its high affinity for ATP and rapid desensitization upon prolonged agonist exposure.[3] It is prominently expressed in platelets, smooth muscle cells (e.g., in the vas deferens and bladder), and immune cells, making it a significant target for therapeutic intervention in thrombosis, male contraception, and inflammatory conditions.[4]

NF340: A Competitive Antagonist of the P2X1 Receptor

NF340 is a polysulfonated compound derived from suramin that functions as a competitive antagonist of the P2X1 receptor.[3] Its chemical structure, characterized by four sulfonate groups, renders it highly polar and water-soluble under physiological pH conditions.[3] As a competitive antagonist, NF340 directly competes with ATP for binding to the orthosteric site on the P2X1 receptor, thereby preventing channel activation without affecting the basal state of the receptor. Its utility as a research tool is underscored by its potency and selectivity for the P2X1 subtype, although cross-reactivity with other P2X receptors can occur at higher concentrations.[3]

Quantitative Pharmacology of P2X1 Receptor Antagonists

While NF340 is recognized as a highly effective P2X1 antagonist, the publicly available quantitative data is less extensive compared to other tool compounds.[3] The following table summarizes the inhibitory potency (IC₅₀) of several widely used competitive P2X1 receptor antagonists to provide a comparative pharmacological context.

| Compound | Target Receptor | Species | IC₅₀ Value (nM) | Notes |

| NF449 | rP2X1 | Rat | 0.28 | A highly potent and selective P2X1 antagonist.[5][6] |

| rP2X1+5 | Rat | 0.69 | ||

| P2X2+3 | Rat | 120 | ||

| TNP-ATP | hP2X1 | Human | 6 | Potent antagonist also for P2X3 and P2X2/3 receptors.[5] |

| hP2X3 | Human | 0.9 | ||

| hP2X2/3 | Human | 7 | ||

| NF279 | P2X1 | - | 19 | Displays good selectivity over P2X2, P2X3, and P2X4.[6] |

| P2X3 | - | 1620 | ||

| NF023 | hP2X1 | Human | 210 | A selective and competitive P2X1 antagonist.[6] |

| hP2X3 | Human | 28900 | ||

| PPADS | P2X1 | - | 68 | A non-selective P2X receptor antagonist.[6] |

| P2X3 | - | 214 |

Table 1: Comparative potency of selected P2X1 receptor antagonists. IC₅₀ values represent the concentration of the antagonist required to inhibit 50% of the agonist-induced response.

Signaling Pathways and Mechanism of Action

Activation of the P2X1 receptor by ATP initiates a rapid influx of cations, leading to a cascade of intracellular events. The primary consequence is an increase in intracellular calcium concentration ([Ca²⁺]i), which occurs through both direct influx via the P2X1 channel and subsequent calcium-induced calcium release (CICR) from intracellular stores like the endoplasmic reticulum.[7]

Mechanism of NF340 Inhibition

NF340 exerts its inhibitory effect by competitively binding to the ATP-binding site located at the interface between P2X1 receptor subunits. This occupation of the binding pocket prevents ATP from docking and inducing the conformational change necessary for channel opening, thus blocking the downstream signaling pathway.

Caption: Competitive antagonism of the P2X1 receptor by NF340.

P2X1 Receptor Signaling Pathway

The following diagram illustrates the key steps in the P2X1-mediated signaling cascade and the point of inhibition by NF340.

Caption: P2X1 receptor signaling cascade and inhibition by NF340.

Experimental Protocols

A fundamental method for assessing P2X1 receptor activity and the efficacy of antagonists like NF340 is the intracellular calcium flux assay. This assay measures changes in [Ca²⁺]i in response to receptor activation.

Protocol: In Vitro Calcium Flux Assay Using a Fluorescent Plate Reader

This protocol provides a general framework for measuring P2X1-mediated calcium influx in a cell line endogenously or recombinantly expressing the receptor.

Materials:

-

Cells expressing P2X1 receptors (e.g., HEK293-P2X1, platelets)

-

Cell culture medium (e.g., DMEM)

-

Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS)

-

Fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM, Indo-1 AM)

-

Pluronic® F-127

-

P2X1 agonist (e.g., ATP, α,β-methylene ATP)

-

NF340

-

Ionomycin (positive control)

-

EGTA (negative control)

-

Black, clear-bottom 96-well or 384-well microplates

-

Fluorescent plate reader with an injection system

Methodology:

-

Cell Plating:

-

Seed cells onto black, clear-bottom microplates at a density that ensures a confluent monolayer on the day of the assay.

-

Incubate under standard cell culture conditions (e.g., 37°C, 5% CO₂) for 24-48 hours.

-

-

Dye Loading:

-

Prepare a loading buffer by adding the Ca²⁺ indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic® F-127 (e.g., 0.02%) to HHBS.

-

Aspirate the culture medium from the wells and wash once with HHBS.

-

Add 100 µL (for 96-well) or 25 µL (for 384-well) of the loading buffer to each well.

-

Incubate the plate for 45-60 minutes at 37°C in the dark.

-

-

Compound Preparation and Addition (Antagonist Pre-incubation):

-

Prepare serial dilutions of NF340 in HHBS at 2x the final desired concentration. Also prepare a vehicle control (HHBS alone).

-

After incubation, gently wash the cells twice with HHBS to remove extracellular dye.

-

Add the NF340 dilutions or vehicle control to the appropriate wells.

-

Incubate for 15-30 minutes at room temperature or 37°C, protected from light.

-

-

Agonist Stimulation and Data Acquisition:

-

Prepare the P2X1 agonist (e.g., α,β-methylene ATP) in HHBS at a concentration that elicits a submaximal response (e.g., EC₈₀), typically determined from a prior dose-response experiment.

-

Set up the fluorescent plate reader to measure fluorescence (e.g., Ex/Em = 490/525 nm for Fluo-4) over time.

-

Establish a stable baseline reading for 10-20 seconds.

-

Use the instrument's injector to add the agonist to all wells simultaneously.

-

Continue recording the fluorescence signal for 60-180 seconds to capture the peak response and subsequent decay.

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is typically calculated as the maximum peak fluorescence minus the baseline fluorescence.

-

Normalize the response in each well to the vehicle control (0% inhibition) and a positive control like ionomycin or a saturating agonist concentration (100% response).

-

Plot the normalized response against the log concentration of NF340 and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Caption: Experimental workflow for a calcium flux assay to test NF340.

Applications in Research and Drug Development

NF340, along with other selective P2X1 antagonists, is an indispensable tool for:

-

Target Validation: Confirming the role of P2X1 receptors in specific physiological or pathological processes in vitro and in vivo.

-

Basic Research: Dissecting the complex downstream pathways activated by P2X1 signaling in different cell types.

-

Drug Discovery: Serving as a reference compound in screening campaigns to identify novel P2X1 modulators. The development of potent and selective P2X1 antagonists is a key strategy for new antithrombotic agents that may offer a better safety profile than current antiplatelet drugs.[8] Furthermore, the role of P2X1 in smooth muscle contraction makes it a target for non-hormonal male contraceptives and treatments for overactive bladder.[4]

Conclusion

NF340 is a potent and valuable pharmacological tool for the investigation of P2X1 receptor function. Its utility as a competitive antagonist allows researchers to selectively block P2X1-mediated signaling, thereby clarifying the receptor's role in health and disease. Through the application of robust methodologies such as calcium flux assays, NF340 facilitates the detailed characterization of purinergic signaling pathways and supports the ongoing development of novel therapeutics targeting the P2X1 receptor.

References

- 1. Update of P2X receptor properties and their pharmacology: IUPHAR Review 30 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ionotropic purinergic receptor 7 (P2X7) channel structure and pharmacology provides insight regarding non-nucleotide agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recommended tool compounds and drugs for blocking P2X and P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NF340 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Calcium signalling through nucleotide receptor P2X1 in rat portal vein myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cryo-EM structures of the human P2X1 receptor reveal subtype-specific architecture and antagonism by supramolecular ligand-binding - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies Using NF340: A Technical Guide to a Potent P2X1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of preliminary studies involving NF340, a potent and selective antagonist of the P2X1 purinergic receptor. This document details the mechanism of action of NF340, compiles quantitative data from initial characterization studies, and provides detailed experimental protocols for key assays used in its evaluation. Furthermore, this guide includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of NF340's pharmacological profile.

Introduction to NF340 and the P2X1 Receptor

The P2X1 receptor is a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP).[1][2] Expressed in various tissues, including smooth muscle, platelets, and certain neurons, the P2X1 receptor plays a crucial role in a range of physiological processes such as muscle contraction, platelet aggregation, and inflammation.[1][2] Upon ATP binding, the P2X1 receptor channel opens, allowing the influx of cations, primarily Ca²⁺ and Na⁺, which triggers downstream cellular responses.[1][3]

NF340 is a symmetrical polysulfonated naphthyl derivative that acts as a competitive antagonist at the P2X1 receptor.[4] Its polysulfonated nature renders it highly water-soluble.[4] The selective blockade of the P2X1 receptor by NF340 makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of this receptor and a potential starting point for the development of therapeutics targeting conditions such as thrombosis, inflammatory disorders, and urological dysfunctions.[1][2]

Quantitative Data Presentation

The following tables summarize the inhibitory potency of NF340 and related compounds on P2X receptors, as determined in various preliminary studies. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.[5]

| Compound | Receptor Subtype | Host System | Agonist Concentration | IC50 | Reference |

| NF340 | P2X1 | Not Specified | Not Specified | Potent competitive antagonist | [4] |

| NF449 | rat P2X1 | Not Specified | Not Specified | 0.28 nM | [6] |

| NF449 | human P2X1 | Xenopus oocytes | 10 µM ATP (EC90) | ~1 nM | [6] |

| NF449 | rat P2X1/5 | Not Specified | Not Specified | 0.69 nM | [6] |

| NF449 | rat P2X2/3 | Not Specified | Not Specified | 120 nM | [6] |

| NF449 | human P2X2 | Xenopus oocytes | 30 µM ATP (EC90) | ~1.5 µM | [6] |

| NF279 | P2X1 | Not Specified | Not Specified | 100 µM (used for complete blockade) | [7] |

| MRS2159 | P2X1 | Aspirin-treated human platelets | Not Specified | 1 µM (used for significant inhibition) | [1] |

| PPADS | P2X1 | Guinea pig urinary bladder | 4 Hz nerve stimulation | 6.9 µM | [7] |

| Suramin | P2X1 | Guinea pig urinary bladder | 4 Hz nerve stimulation | 13.4 µM | [7] |

| Phenol red | rat P2X1 | Xenopus oocytes | Not Specified | 3.0 ± 0.6 µM | [8] |

Signaling Pathways and Experimental Workflows

P2X1 Receptor Signaling Pathway and Inhibition by NF340

The following diagram illustrates the signaling cascade initiated by ATP binding to the P2X1 receptor and the mechanism of inhibition by NF340.

Caption: P2X1 receptor activation by ATP and competitive inhibition by NF340.

Experimental Workflow for Electrophysiological Characterization

This diagram outlines a typical workflow for characterizing the antagonistic properties of NF340 using electrophysiological techniques.

Caption: Workflow for electrophysiological analysis of NF340's antagonism at the P2X1 receptor.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) on Xenopus laevis Oocytes

This method is suitable for the characterization of ion channels expressed in a robust system.[6][9]

1. Oocyte Preparation and P2X1 Receptor Expression:

- Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

- Inject oocytes with cRNA encoding the human or rat P2X1 receptor.

- Incubate the oocytes for 2-5 days at 16-18°C in ND96 solution supplemented with antibiotics to allow for receptor expression.[6]

2. Solutions:

- ND96 Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES. Adjust pH to 7.5 with NaOH.

- Electrode Filling Solution: 3 M KCl.

3. Electrophysiological Recording:

- Place a single oocyte in the recording chamber and perfuse with ND96 solution.

- Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.

- Clamp the oocyte membrane potential at a holding potential of -60 mV.

- Record baseline current.

- Apply ATP (at its EC₅₀ or EC₉₀ concentration) to activate P2X1 receptors and record the inward current.

- Washout the ATP and allow the current to return to baseline.

- Incubate the oocyte with varying concentrations of NF340 for a defined period.

- Re-apply the same concentration of ATP in the presence of NF340 and record the inhibited current.

- Repeat with a range of NF340 concentrations to construct a dose-response curve.

Whole-Cell Patch Clamp on Mammalian Cells

This technique allows for the study of P2X1 receptors in a mammalian cell context.

1. Cell Culture and Transfection:

- Culture a suitable mammalian cell line (e.g., HEK293 or GT1 cells) under standard conditions.

- Transfect the cells with a plasmid encoding the P2X1 receptor. A co-transfection with a fluorescent marker (e.g., GFP) can aid in identifying transfected cells.

- Allow 24-48 hours for receptor expression.

2. Solutions:

- External (Bath) Solution (in mM): 147 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 13 Glucose. Adjust pH to 7.4 with NaOH.

- Internal (Pipette) Solution (in mM): 145 KCl, 10 HEPES, 10 EGTA, 2 Mg-ATP. Adjust pH to 7.2 with KOH.[6]

3. Electrophysiological Recording:

- Place a coverslip with transfected cells in the recording chamber on an inverted microscope and perfuse with the external solution.

- Approach a fluorescently labeled cell with a glass micropipette (3-5 MΩ resistance) filled with the internal solution.

- Form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane (giga-seal).

- Rupture the cell membrane to achieve the whole-cell configuration.

- Clamp the cell at a holding potential of -60 mV.

- Follow the same procedure for agonist application, washout, NF340 incubation, and co-application as described in the TEVC protocol.

Intracellular Calcium Ion Influx Assay

This assay measures the functional consequence of P2X1 receptor activation and its inhibition.

1. Cell Preparation and Dye Loading:

- Seed P2X1-expressing cells into a 96-well plate and grow to confluence.

- Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES - HHBS).

- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Calbryte™-520 AM) according to the manufacturer's instructions. This typically involves incubation at 37°C for 30-60 minutes.

- Wash the cells to remove excess dye.

2. Assay Protocol:

- Place the 96-well plate in a fluorescence plate reader with kinetic reading capabilities and automated liquid handling.

- Record baseline fluorescence.

- Inject a solution of ATP to stimulate the P2X1 receptors and immediately begin recording the change in fluorescence intensity over time.[10]

- For inhibition studies, pre-incubate the cells with various concentrations of NF340 before the addition of ATP.

- The inhibition of the ATP-induced calcium influx is then quantified.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the P2X1 receptor and its displacement by NF340.

1. Membrane Preparation:

- Homogenize cells or tissues expressing the P2X1 receptor in a cold lysis buffer.

- Centrifuge the homogenate to pellet the cell membranes.

- Wash the membrane pellet and resuspend it in a binding buffer.

- Determine the protein concentration of the membrane preparation.[11]

2. Competitive Binding Assay:

- In a 96-well plate, incubate a fixed concentration of a suitable P2X1 receptor radioligand (e.g., [³H]-α,β-methylene ATP) with the membrane preparation.

- Add a range of concentrations of unlabeled NF340 to compete with the radioligand for binding to the receptor.

- Incubate the mixture to allow binding to reach equilibrium.

- Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.[11][12]

- Wash the filters with ice-cold buffer to remove unbound radioligand.

- Measure the radioactivity retained on the filters using a scintillation counter.

- The concentration of NF340 that displaces 50% of the specific binding of the radioligand is the IC50 value.

Platelet Aggregation Assay

This assay assesses the effect of NF340 on platelet function, a key physiological role of the P2X1 receptor.

1. Preparation of Platelet-Rich Plasma (PRP):

- Draw whole blood from a healthy donor into a tube containing an anticoagulant (e.g., trisodium citrate).

- Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes to separate the PRP.[13]

- Carefully collect the upper PRP layer.

2. Aggregometry:

- Use a light transmission aggregometer, which measures the change in light transmission through a PRP sample as platelets aggregate.

- Place a sample of PRP in a cuvette with a stir bar and place it in the aggregometer.

- Establish a baseline light transmission.

- Add a P2X1 receptor agonist (e.g., α,β-methylene ATP) to induce platelet aggregation and record the change in light transmission over time.

- For inhibition studies, pre-incubate the PRP with NF340 before adding the agonist.

- The inhibitory effect of NF340 on platelet aggregation is quantified by the reduction in the aggregation response.[14][15]

Conclusion

NF340 has been established as a potent and selective competitive antagonist of the P2X1 receptor. The preliminary studies summarized in this technical guide provide a solid foundation for its use as a pharmacological tool and as a lead compound for further drug development. The detailed experimental protocols and visualizations of the underlying molecular mechanisms and experimental workflows are intended to support researchers in the continued investigation of P2X1 receptor pharmacology and the therapeutic potential of its antagonists. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of NF340 and its derivatives.

References

- 1. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are P2X1 receptor antagonists and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Recommended tool compounds and drugs for blocking P2X and P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 6. benchchem.com [benchchem.com]

- 7. Identification of Atropine- and P2X1 Receptor Antagonist-Resistant, Neurogenic Contractions of the Urinary Bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antagonism of ATP responses at P2X receptor subtypes by the pH indicator dye, Phenol red - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. How to Quantitate ATP-Induced Calcium Flux Inside Mammalian Cells Using Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Testing platelet aggregation activity [protocols.io]

In Vitro Characterization of NF340: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of NF340, a potent and selective antagonist of the P2Y11 purinergic receptor. This document details the pharmacological properties of NF340, outlines the experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Introduction to NF340

NF340 is a synthetic organic compound that has been identified as a competitive antagonist of the human P2Y11 receptor. Its ability to selectively block the activity of this receptor makes it a valuable tool for studying P2Y11-mediated signaling and a potential starting point for the development of therapeutic agents targeting this receptor. The P2Y11 receptor is unique among the P2Y family as it couples to both Gs and Gq signaling pathways, leading to the activation of adenylyl cyclase and phospholipase C, respectively.

Quantitative Pharmacological Data

The in vitro antagonistic activity of NF340 at the human P2Y11 receptor has been quantified using various functional assays. The key pharmacological parameters are summarized in the table below.

| Parameter | Value | Assay Type | Cell Line | Reference |

| pIC50 | 6.4 - 7.1 | --- | Human P2Y11-expressing | [1] |

| pIC50 | 6.43 | Calcium Flux Assay | Human P2Y11-expressing | [2] |

| pIC50 | 7.14 | cAMP Accumulation Assay | Human P2Y11-expressing | [2] |

| pEC50 | 7.3 - 7.7 | --- | Human P2Y11-expressing | [1] |

| Selectivity | >520-fold | Functional Assays | Various P2Y receptor-expressing cell lines | [2] |

Table 1: In Vitro Pharmacological Data for NF340 at the Human P2Y11 Receptor

Signaling Pathways of the P2Y11 Receptor

The P2Y11 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous agonist ATP, initiates two primary signaling cascades. NF340 acts by blocking these activation pathways.

Caption: P2Y11 receptor signaling pathways and the inhibitory action of NF340.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize NF340.

Cell Culture and Maintenance of P2Y11-Expressing Cells

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human P2Y11 receptor gene are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency using standard trypsinization procedures.

Intracellular Calcium Mobilization Assay

This assay measures the ability of NF340 to inhibit agonist-induced increases in intracellular calcium, a hallmark of Gq pathway activation.

-

Cell Plating: Seed P2Y11-HEK293 cells into black-walled, clear-bottom 96-well or 384-well microplates and culture overnight to allow for cell attachment.

-

Dye Loading: Wash the cells with a buffered salt solution (e.g., Hank's Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

-

Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of NF340 to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

-

Agonist Stimulation and Signal Detection: Place the microplate into a fluorescence plate reader equipped with an automated injection system. Initiate fluorescence reading to establish a baseline. Inject a known concentration of a P2Y11 agonist (e.g., ATP or a more stable analog like ATPγS) and continue to monitor the fluorescence signal over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. The inhibitory effect of NF340 is determined by comparing the agonist-induced calcium response in the presence and absence of the antagonist. IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

cAMP Accumulation Assay

This assay quantifies the ability of NF340 to block agonist-induced cyclic AMP production, which is mediated by the Gs pathway.

-